N-cyclohexyl-3-methoxypropanamide
Description
N-Cyclohexyl-3-methoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a methoxy group (-OCH₃) at the third carbon and a cyclohexyl group attached to the nitrogen atom.
Properties
IUPAC Name |
N-cyclohexyl-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMPGAZJQXHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methoxypropanamide typically involves the reaction of cyclohexylamine with 3-methoxypropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-cyclohexyl-3-methoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-cyclohexyl-3-methoxypropanamide:
Table 1: Key Structural Analogs and Their Properties
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
Methoxy vs. Chloro/Hydroxy Groups: The methoxy group in this compound increases lipophilicity compared to chloro-substituted analogs (e.g., compound 10 in Table 1), which may enhance passive diffusion across biological membranes. Hydroxamic acid derivatives (e.g., compound 10) exhibit metal-chelating properties, unlike this compound, which lacks this functionality. This limits its utility in applications requiring redox activity .
Cyclohexyl vs. Aromatic Moieties :
- The cyclohexyl group in this compound provides conformational flexibility, whereas bulky aromatic groups (e.g., 6-methoxynaphthalene in ’s compound) increase molecular weight and may reduce solubility. The latter’s naphthalene ring could enhance π-π stacking interactions in protein binding .
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